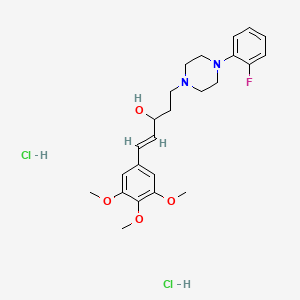

1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride

Description

1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a piperazine derivative featuring a propanol backbone substituted with an o-fluorophenyl group at the 4-position of the piperazine ring and a 3,4,5-trimethoxystyryl moiety at the alpha position. The dihydrochloride salt enhances solubility and stability for pharmacological applications. This compound is hypothesized to interact with neurotransmitter receptors (e.g., sigma, adenosine, or serotonin receptors) due to structural similarities to known ligands .

Key structural elements:

- Piperazine core: Facilitates receptor binding via nitrogen lone-pair interactions.

- 3,4,5-Trimethoxystyryl moiety: Enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets.

- Propanol chain: Provides flexibility and hydrogen-bonding capacity.

Properties

CAS No. |

37151-52-3 |

|---|---|

Molecular Formula |

C24H33Cl2FN2O4 |

Molecular Weight |

503.4 g/mol |

IUPAC Name |

(E)-5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride |

InChI |

InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)8-9-19(28)10-11-26-12-14-27(15-13-26)21-7-5-4-6-20(21)25;;/h4-9,16-17,19,28H,10-15H2,1-3H3;2*1H/b9-8+;; |

InChI Key |

NOPNPWGOSOEBRI-YEUQMBKVSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.

Addition of the Trimethoxystyryl Group: This can be done through a Heck reaction, where a styrene derivative reacts with a halide in the presence of a palladium catalyst.

Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its interactions with biological systems.

Medicine: Potential therapeutic agent for neurological disorders.

Industry: Could be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Analog 1: 1-Piperazinepropanol, 4-(p-methoxyphenyl)-alpha-(3,4,5-trimethoxystyryl)-, Dihydrochloride

- Key Differences: Substitution of o-fluorophenyl with p-methoxyphenyl at the piperazine 4-position.

- Pharmacological Implications :

2.2 Structural Analog 2: 4-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one Dihydrochloride

- Key Differences: Replacement of the propanol chain with a butanone group. Chlorophenyl instead of fluorophenyl at the piperazine 4-position.

- Pharmacological Implications :

2.3 Structural Analog 3: 4-(4-Hydroxy-4-(3,4,5-trimethoxyphenyl)butyl)-1-(o-methoxyphenyl)piperazine Dihydrochloride

- Key Differences: Butanol chain instead of propanol, with a hydroxyl group at the terminal position. o-Methoxyphenyl substituent on the piperazine.

- Pharmacological Implications: Extended alkyl chain may improve membrane permeability.

Comparative Data Table

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups :

- Chain Length and Flexibility: Propanol/butanol chains optimize spatial alignment with receptor pockets, whereas ketones prioritize metabolic stability over binding .

- Trimethoxyphenyl vs. Trimethoxystyryl: The styryl group’s conjugated double bond enhances π-π interactions, critical for adenosine A2A receptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.